

Biological activity of 6-chloroimidazo[1,2-b]pyridazine derivatives

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Compound of Interest

Compound Name: 6-Chloroimidazo[1,2-b]pyridazine hydrochloride

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An In-depth Technical Guide on the Biological Activity of 6-Chloroimidazo[1,2-b]pyridazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

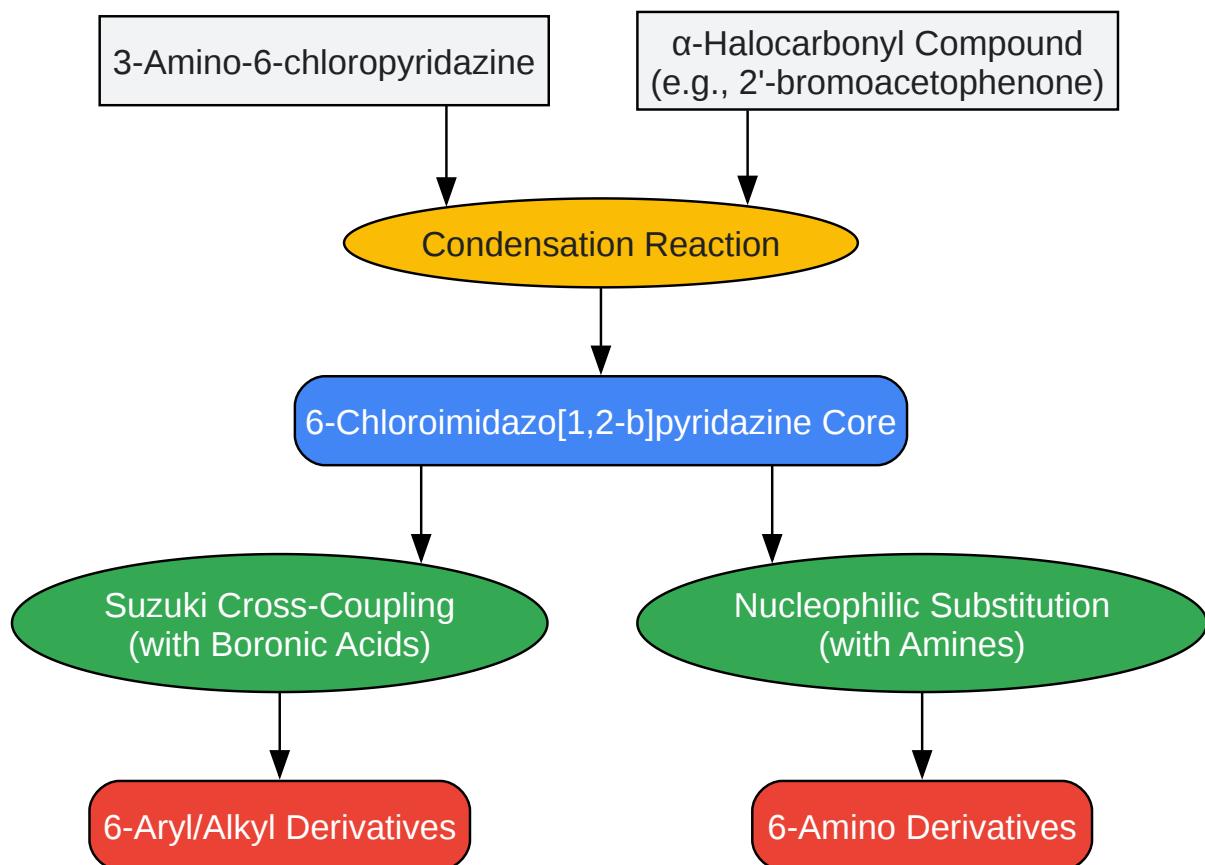
Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a chlorine atom at the 6-position creates a key intermediate, 6-chloroimidazo[1,2-b]pyridazine, which serves as a versatile building block for the synthesis of a diverse library of derivatives. The chlorine atom can be readily displaced or participate in cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the biological activities of 6-chloroimidazo[1,2-b]pyridazine derivatives, focusing on their anticancer, kinase inhibitory, and antimicrobial properties. It includes quantitative data, detailed experimental protocols, and visualizations of key processes to support further research and drug development efforts in this area.

Synthetic Strategies

The foundational 6-chloroimidazo[1,2-b]pyridazine core is typically synthesized by the condensation of 3-amino-6-chloropyridazine with an α -halocarbonyl compound, such as chloroacetaldehyde or 2'-bromo-4-fluoroacetophenone.^[1] This core structure is then subjected

to various functionalization reactions to generate diverse derivatives. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, are extensively used to introduce aryl, heteroaryl, or alkyl groups at the 6-position by replacing the chlorine atom.[1][2] Additionally, nucleophilic substitution with various amines is a common strategy to synthesize C-6 aminated derivatives.[2][3]



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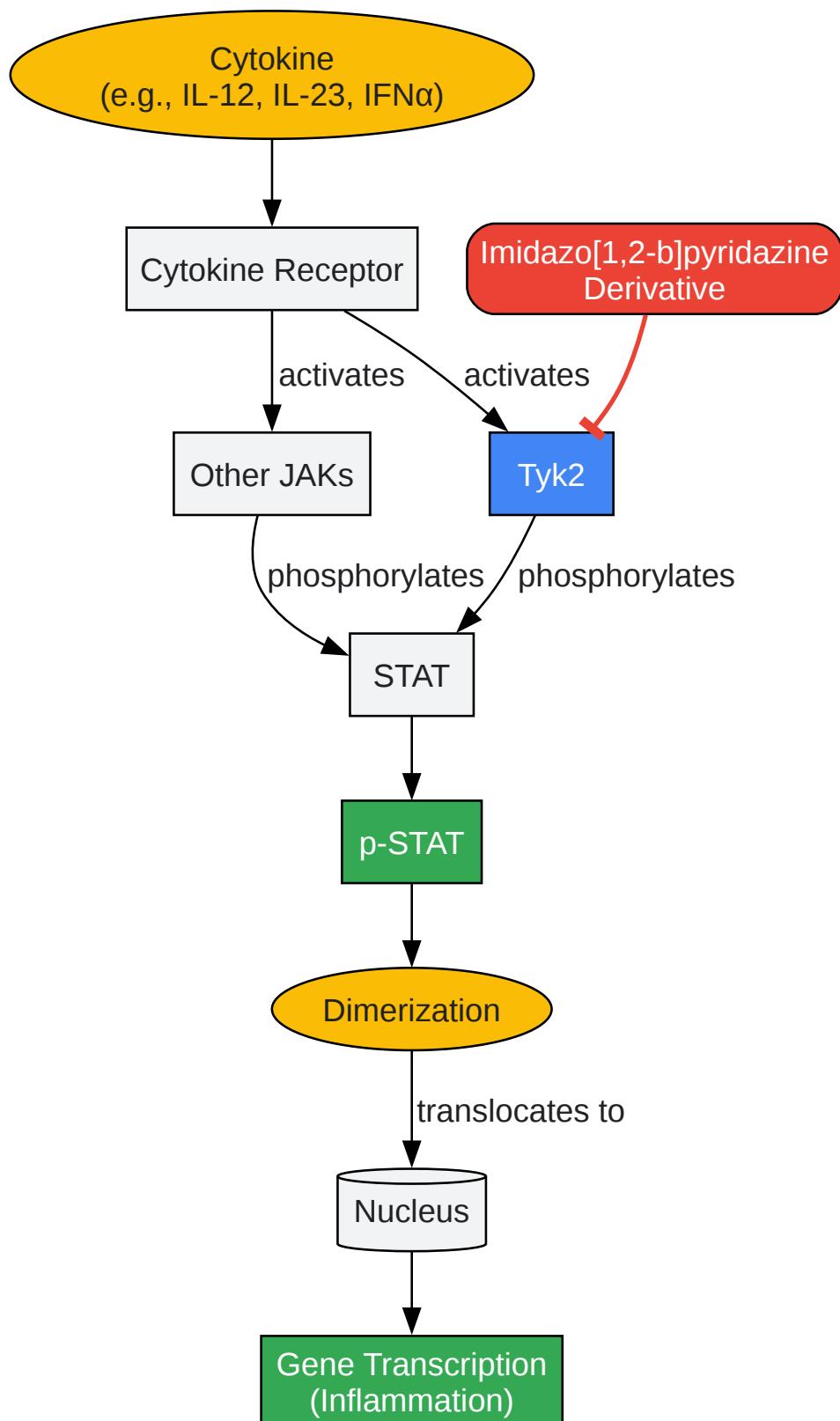
General synthesis workflow for 6-chloroimidazo[1,2-b]pyridazine derivatives.

Kinase Inhibitory Activity

Derivatives of 6-chloroimidazo[1,2-b]pyridazine have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer and autoimmune disorders.

Key Kinase Targets

- Tyrosine Kinase 2 (Tyk2): A member of the Janus kinase (JAK) family, Tyk2 is involved in cytokine signaling pathways implicated in autoimmune diseases. Novel imidazo[1,2-b]pyridazine analogs have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[\[4\]](#)
- Transforming Growth Factor-β Activated Kinase (TAK1): TAK1 is a key kinase in inflammatory signaling pathways and is overexpressed in multiple myeloma (MM). Imidazo[1,2-b]pyridazine derivatives have been discovered as potent TAK1 inhibitors, showing significant anti-MM activity.[\[5\]](#)
- Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase, and its genetic rearrangements are oncogenic drivers in non-small cell lung cancer (NSCLC). Macroyclic imidazo[1,2-b]pyridazine derivatives have been developed as novel ALK inhibitors capable of overcoming multiple drug-resistant mutations.[\[6\]](#)
- Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3, particularly internal tandem duplication (ITD), are common in acute myeloid leukemia (AML). New imidazo[1,2-b]pyridazine derivatives have shown promising inhibitory activity against FLT3-ITD.[\[7\]](#)
- Other Kinases: This scaffold has also been explored for its inhibitory activity against I-kappa B kinase β (IKKβ), DYRKs, and CLKs, showing potential for treating inflammatory diseases and protozoan infections.[\[8\]](#)[\[9\]](#)

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Inhibition of the Tyk2-STAT signaling pathway by imidazo[1,2-b]pyridazine derivatives.

Quantitative Data: Kinase Inhibition

Compound Class/Example	Kinase Target	Activity (IC ₅₀ / Ki)	Reference
6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine (Compound 6)	Tyk2 JH2	K _i = 0.015 to 0.035 nM	[4]
6-substituted morpholine/piperazine imidazo[1,2-b]pyridazines (Compound 26)	TAK1	IC ₅₀ = 55 nM	[5]
3,6-Disubstituted imidazo[1,2-b]pyridazines (Compound 20a)	DYRK1A	IC ₅₀ = 50 nM	[8]
3,6-Disubstituted imidazo[1,2-b]pyridazines (Compound 20a)	CLK1	IC ₅₀ = 82 nM	[8]
Macrocyclic imidazo[1,2-b]pyridazine (Compound O-10)	ALK (wild-type)	IC ₅₀ = 2.6 nM	[6]
Macrocyclic imidazo[1,2-b]pyridazine (Compound O-10)	ALK (G1202R mutant)	IC ₅₀ = 6.4 nM	[6]
Imidazo[1,2-b]pyridazines	IKK β	Potent inhibition	[9]
3,6,8-trisubstituted imidazo[1,2-	FLT3-ITD	Nanomolar range	[7]

b]pyridazines
(Compound 30)

Experimental Protocol: Kinase Inhibition Assay (General)

A common method to determine kinase inhibitory activity is the ADP-Glo™ Kinase Assay.

- Reaction Setup: A reaction mixture is prepared containing the kinase, a suitable substrate (e.g., a generic peptide), ATP, and the test compound (imidazo[1,2-b]pyridazine derivative) at various concentrations. The reaction is typically performed in a 384-well plate.
- Kinase Reaction: The reaction is initiated by adding ATP and incubated at room temperature for a specified time (e.g., 60 minutes). During this time, the kinase transfers phosphate from ATP to the substrate, producing ADP.
- ADP-Glo™ Reagent: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- Kinase Detection Reagent: Kinase Detection Reagent is then added. This reagent contains luciferase and luciferin, which react with the newly synthesized ADP to produce light (luminescence).
- Data Acquisition: The luminescence signal, which is directly proportional to the amount of ADP generated and thus to the kinase activity, is measured using a plate reader.
- Data Analysis: The luminescence data is plotted against the inhibitor concentration. The IC_{50} value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated using a suitable nonlinear regression model.

Anticancer Activity

The kinase inhibitory properties of these compounds often translate into potent anticancer activity. They have been evaluated against a range of human cancer cell lines.

Quantitative Data: Anticancer Activity

Compound Class/Example	Cancer Cell Line	Activity (IC ₅₀ / GI ₅₀)	Reference
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-sulfonamides (4e, 4f)	MCF-7 (Breast)	IC ₅₀ = 1 to 10 μ M	[10][11]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-sulfonamides (4e, 4f)	SK-MEL-28 (Melanoma)	IC ₅₀ = 1 to 10 μ M	[10][11]
6-substituted imidazo[1,2-b]pyridazines (Compound 26)	MPC-11 (Multiple Myeloma)	GI ₅₀ as low as 30 nM	[5]
6-substituted imidazo[1,2-b]pyridazines (Compound 26)	H929 (Multiple Myeloma)	GI ₅₀ as low as 30 nM	[5]
Imidazo[1,2-a]pyridine derivatives (12b)	Hep-2, HepG2, MCF-7, A375	IC ₅₀ = 11-13 μ M	[12]
3-acylaminomethyl-6-chloro-2-(biphenyl-4'-yl)imidazo[1,2-b]pyridazine (9)	Various cancer cell lines	High cytotoxic activities	[13]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

- Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 6-chloroimidazo[1,2-b]pyridazine derivatives. A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
- MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
- Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC_{50} value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Activity

Derivatives of the imidazo[1,2-b]pyridazine scaffold have also been investigated for their activity against various pathogens, including bacteria, fungi, and protozoa.

Quantitative Data: Antimicrobial Activity

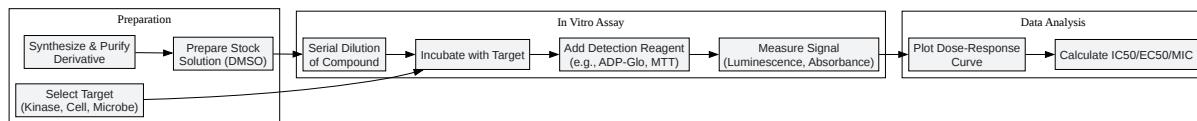
Compound Class/Example	Pathogen	Activity (EC50 / MIC)	Reference
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine	Trypanosoma brucei brucei	EC ₅₀ = 0.38 μM	[14]
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine	Leishmania infantum	EC ₅₀ > 1.6 μM	[14]
Benzohydrazide incorporated Imidazo[1,2-b]pyridazine	Mycobacterium tuberculosis H37Rv	Evaluated	
Various Pyridazinone Derivatives	Staphylococcus aureus (MRSA)	MIC = 4.52 μM (Compound 3)	[15]
Various Pyridazinone Derivatives	Acinetobacter baumannii	MIC = 3.74 μM (Compound 13)	[15]
Various Pyridazinone Derivatives	Gram-positive & Gram-negative bacteria	Active	[16] [17] [18]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
- Compound Dilution: The test compound is serially diluted in the broth across the wells of a 96-well microtiter plate.

- Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes, no drug) and negative (broth only) controls are included.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- MIC Determination: After incubation, the plates are examined for visible microbial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a growth indicator like resazurin or by measuring optical density.



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A typical experimental workflow for evaluating biological activity.

Conclusion

The 6-chloroimidazo[1,2-b]pyridazine scaffold is a highly versatile and promising platform for the development of new therapeutic agents. The ease of functionalization at the 6-position allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective inhibitors for a range of biological targets. The derivatives have demonstrated significant potential as kinase inhibitors for treating cancer and autoimmune diseases, as well as possessing a broad spectrum of antimicrobial activities. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of this important chemical class. Future work may focus on optimizing pharmacokinetic properties, exploring novel substitutions, and elucidating detailed mechanisms of action for the most promising lead compounds.

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